molecular formula C12H15NO4 B2664499 4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid CAS No. 1439899-49-6

4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid

Cat. No.: B2664499
CAS No.: 1439899-49-6
M. Wt: 237.255
InChI Key: BTQNJGVXWFQQOM-UHFFFAOYSA-N
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Description

4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound features a pyridine ring substituted with a methoxy group at the 3-position and an oxane ring with a carboxylic acid group at the 4-position. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: Starting with a suitable pyridine precursor, a methoxy group is introduced at the 3-position using a methoxylation reaction.

    Construction of the oxane ring: The pyridine derivative is then subjected to cyclization reactions to form the oxane ring.

    Introduction of the carboxylic acid group: Finally, the carboxylic acid group is introduced at the 4-position of the oxane ring through carboxylation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group and the carboxylic acid group can participate in substitution reactions with suitable nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(3-Methoxypyridin-2-yl)oxane-4-carboxylic acid can be compared with other similar compounds, such as:

    4-(3-Hydroxypyridin-2-yl)oxane-4-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group, which may result in different chemical and biological properties.

    4-(3-Methoxypyridin-2-yl)oxane-4-carboxamide: The carboxylic acid group is replaced with a carboxamide group, potentially altering its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-(3-methoxypyridin-2-yl)oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-16-9-3-2-6-13-10(9)12(11(14)15)4-7-17-8-5-12/h2-3,6H,4-5,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQNJGVXWFQQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C2(CCOCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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